molecular formula C5H4BrN3O2 B1338723 2-Bromo-5-nitropyridin-4-amine CAS No. 84487-15-0

2-Bromo-5-nitropyridin-4-amine

Cat. No.: B1338723
CAS No.: 84487-15-0
M. Wt: 218.01 g/mol
InChI Key: KBAXIFACFUIWMK-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridin-4-amine is an organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 2 and 5 positions, respectively, and an amino group at the 4 position

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 2-bromo-5-nitropyridin-4-amine belongs, are known to undergo various chemical reactions, suggesting that they may interact with a wide range of molecular targets .

Mode of Action

Nitropyridines are known to undergo reactions involving the migration of the nitro group from one position to another in the pyridine ring . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function .

Biochemical Pathways

Given the reactivity of nitropyridines, it is plausible that this compound could influence a variety of biochemical pathways, potentially leading to diverse downstream effects .

Pharmacokinetics

The compound’s high gi absorption, as suggested by the calculated physicochemical properties , may impact its bioavailability.

Result of Action

Given the compound’s potential interactions with various molecular targets and biochemical pathways, it is likely that its action could result in a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s interactions with its targets and its effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyridin-4-amine typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2,4-dibromo-5-nitropyridine, which is then reacted with ammonia in the presence of triethylamine in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for about 50 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Ammonia or primary amines in the presence of a base like triethylamine.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Boronic acids with palladium catalysts under mild conditions.

Major Products Formed:

    Substitution Reactions: Various substituted pyridin-4-amines.

    Reduction Reactions: 2-Bromo-5-aminopyridin-4-amine.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

2-Bromo-5-nitropyridin-4-amine is utilized in several scientific research areas:

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-5-nitropyridine
  • 2-Bromo-6-methyl-5-nitropyridine
  • 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-nitronicotinic acid

Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAXIFACFUIWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516054
Record name 2-Bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-15-0
Record name 2-Bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-nitropyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen, to a solution of 2,4-dibromo-5-nitropyridine in THF (150 mL), was added ammonia (2.0M in MeOH), followed with triethylamine (5 mL). This mixture was then stirred at rt for 50 h. The reaction mixture was concentrated, taken up in EtOAC, filtered through a silica gel pad, and then concentrated in vacuo to afford the title compound (3.67 g, 95%). MS (ES+) m/e 218 [M+H]+.
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95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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